2-trans,4-cis-Decadienoylcarnitine

Catalog No.
S1799197
CAS No.
128305-29-3
M.F
C₁₇H₂₉NO₄
M. Wt
311.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-trans,4-cis-Decadienoylcarnitine

CAS Number

128305-29-3

Product Name

2-trans,4-cis-Decadienoylcarnitine

IUPAC Name

(3R)-3-[(2E,4Z)-deca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C₁₇H₂₉NO₄

Molecular Weight

311.42

InChI

InChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m1/s1

SMILES

CCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

[R-(E,Z)]-3-Carboxy-N,N,N-trimethyl-2-[(1-oxo-2,4-decadienyl)oxy]-1-propanaminium Inner Salt

As a Biomarker for Inherited Disorders

Medium-chain acylcarnitines, like 2-trans,4-cis-decadienoylcarnitine, can serve as indicators for specific inherited disorders. Elevated levels in blood or plasma can signal 2,4-dienoyl-coenzyme A reductase deficiency. This condition affects the body's ability to break down certain fatty acids for energy. Several studies have documented this association. Pubmed: Pubmed: Pubmed:

Research into Other Diseases

While less established, some research suggests that 2-trans,4-cis-decadienoylcarnitine levels might be linked to other conditions. Studies have shown decreased levels in individuals with familial mediterranean fever Pubmed: and schizophrenia Pubmed: . However, more research is needed to confirm these potential associations.

2-trans,4-cis-Decadienoylcarnitine is a specific type of acylcarnitine, characterized as the (2E,4Z)-deca-2,4-dienoic acid ester of carnitine. This compound plays a crucial role in the transport of fatty acids into the mitochondria for energy production through beta-oxidation. Acylcarnitines, including 2-trans,4-cis-Decadienoylcarnitine, facilitate the movement of acyl groups from the cytoplasm into the mitochondria, where they undergo metabolic processes to generate ATP. This particular acylcarnitine is classified as a medium-chain acylcarnitine, which typically contains acyl groups with carbon chain lengths ranging from six to thirteen .

2-TE4:C plays a role in fatty acid metabolism. In healthy individuals, carnitine shuttles fatty acids across the mitochondrial membrane for beta-oxidation. Elevated levels of 2-TE4:C in blood plasma serve as a biomarker for specific metabolic disorders [, ].

  • 2,4-Dienoyl-CoA reductase deficiency: This is an inherited disorder affecting the breakdown of unsaturated fatty acids. Increased levels of 2-TE4:C are observed in patients with this condition [].

The primary reaction involving 2-trans,4-cis-Decadienoylcarnitine is its conversion to 2-trans,4-cis-decadienoyl-CoA through the action of various enzymes. The enzyme carnitine octanoyltransferase catalyzes the esterification of carnitine with deca-2,4-dienoic acid to form this compound. Additionally, 2-trans,4-cis-Decadienoylcarnitine can be transformed into 3-trans-decenoyl-CoA via the action of 2,4-dienoyl-CoA reductase, which reduces the double bonds in the carbon chain .

Biologically, 2-trans,4-cis-Decadienoylcarnitine serves as a significant marker for certain metabolic disorders. Elevated levels of this compound are often associated with 2,4-dienoyl-CoA reductase deficiency, a condition that impairs the metabolism of polyunsaturated fatty acids. Furthermore, it has been observed that levels of this acylcarnitine decrease in conditions such as familial Mediterranean fever and schizophrenia . The presence of 2-trans,4-cis-Decadienoylcarnitine in plasma and urine can thus provide insights into metabolic dysfunctions and inherited disorders related to fatty acid metabolism.

The synthesis of 2-trans,4-cis-Decadienoylcarnitine can occur through multiple pathways:

  • Esterification: The direct esterification of carnitine with deca-2,4-dienoic acid.
  • Peroxisomal Metabolism: This involves the metabolism of longer-chain acylcarnitines where enzymes such as carnitine octanoyltransferase play a crucial role in converting fatty acids into their corresponding acylcarnitines .
  • Enzymatic Conversion: The conversion from 4-cis-decenoyl-CoA to 2-trans,4-cis-decadienoyl-CoA involves enzymatic reactions facilitated by specific oxidases and reductases .

The primary applications of 2-trans,4-cis-Decadienoylcarnitine include:

  • Clinical Diagnostics: It serves as a biomarker for diagnosing metabolic disorders related to fatty acid oxidation.
  • Research: Studies on this compound contribute to understanding mitochondrial function and disorders related to energy metabolism.
  • Therapeutic Insights: Understanding its role in metabolic pathways may lead to potential therapeutic interventions for conditions associated with fatty acid metabolism disorders .

Research has indicated that 2-trans,4-cis-Decadienoylcarnitine interacts with various enzymes involved in fatty acid metabolism. Notably:

  • It is a substrate for 2,4-dienoyl-CoA reductase, which is crucial for its conversion into other metabolites.
  • Elevated levels can indicate deficiencies in mitochondrial enzymes responsible for fatty acid β-oxidation .

These interactions highlight its importance in metabolic pathways and potential implications in metabolic diseases.

Several compounds are similar to 2-trans,4-cis-Decadienoylcarnitine due to their structural characteristics and biological functions. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
DecanoylcarnitineMedium-chain acylcarnitineContains a saturated carbon chain without double bonds.
HexadecadienoylcarnitineLong-chain acylcarnitineHas a longer carbon chain (C16) and more double bonds.
OctanoylcarnitineShort-chain acylcarnitineShorter carbon chain (C8), primarily involved in energy metabolism.
ButyrylcarnitineShort-chain acylcarnitineInvolved in butyric acid metabolism; shorter than medium-chain variants.

The uniqueness of 2-trans,4-cis-Decadienoylcarnitine lies in its specific configuration (trans and cis double bonds) and its role as an intermediate in polyunsaturated fatty acid metabolism. Its distinct structure allows it to participate in specific enzymatic reactions that other similar compounds do not.

2-trans,4-cis-Decadienoylcarnitine belongs to the class of organic compounds known as acyl carnitines, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond [1] [3]. The compound exhibits a precise molecular formula of C₁₇H₂₉NO₄, representing a medium-chain acylcarnitine with seventeen carbon atoms, twenty-nine hydrogen atoms, one nitrogen atom, and four oxygen atoms [1] [3] [4].

The molecular weight of 2-trans,4-cis-decadienoylcarnitine has been consistently reported as 311.422 daltons (g/mol) in multiple databases [1] [3] [4]. The monoisotopic molecular weight, which represents the exact mass when considering the most abundant isotope of each element, is precisely 311.209658418 daltons [4] [6]. This compound is formally classified as a medium-chain acylcarnitine due to its acyl group containing ten carbon atoms, placing it within the range of six to thirteen carbons that defines medium-chain acylcarnitines [4].

Table 1: Basic Molecular Properties of 2-trans,4-cis-Decadienoylcarnitine

PropertyValue
Molecular FormulaC₁₇H₂₉NO₄
Molecular Weight (g/mol)311.422
Monoisotopic Mass (Da)311.209658418
CAS Number128305-29-3
HMDB IDHMDB0013325
PubChem CID (Primary)129673649
PubChem CID (Secondary)155906470
Chemical Structure TypeZwitterionic acylcarnitine
Formal Charge0
Number of Atoms51

The compound exists as a zwitterionic molecule at physiological pH, containing both positive and negative charges that result in an overall neutral formal charge [2] [4]. The chemical structure features a carnitine moiety esterified with (2E,4Z)-deca-2,4-dienoic acid, creating this distinctive conjugated dienoyl derivative [2] [4].

Stereochemical Configuration

The stereochemical configuration of 2-trans,4-cis-decadienoylcarnitine is precisely defined by the geometric arrangements of its double bonds and the absolute configuration of its stereogenic center [1] [3] [4]. The compound exhibits a mixed geometric isomer pattern designated as (2E,4Z)-configuration, indicating specific spatial arrangements at the second and fourth carbon positions of the acyl chain [1] [3] [4].

The carnitine portion of the molecule maintains an R-configuration at its stereogenic center, consistent with the naturally occurring L-carnitine structure [4]. This stereochemical specificity is critical for the compound's biological recognition and metabolic function, as the three-dimensional arrangement directly influences its interaction with enzymes and transport proteins [4].

Table 2: Stereochemical Configuration of 2-trans,4-cis-Decadienoylcarnitine

PositionGeometric ConfigurationDescription
Carbon 2 (C-2)Trans (E)Trans arrangement across double bond at position 2
Carbon 4 (C-4)Cis (Z)Cis arrangement across double bond at position 4
Carnitine moietyR-configurationStereogenic center with R absolute configuration
Overall configuration(2E,4Z)-configurationMixed geometric isomer with specific E,Z pattern

Trans Configuration at Position 2

The trans configuration at position 2 corresponds to the E (entgegen) designation in the Cahn-Ingold-Prelog priority system [11] [14]. In this arrangement, the higher priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [11] [14]. For 2-trans,4-cis-decadienoylcarnitine, this trans configuration at the second carbon position creates a specific spatial relationship that influences the molecule's overall conformation and biological activity [1] [3].

The trans double bond geometry at position 2 results in a more extended molecular conformation compared to the corresponding cis isomer [11] [14]. This geometric constraint affects the molecule's ability to interact with specific binding sites and influences its metabolic processing by enzymes involved in fatty acid oxidation pathways [4]. The trans configuration is energetically favored due to reduced steric hindrance between substituents [11] [13].

Cis Configuration at Position 4

The cis configuration at position 4 corresponds to the Z (zusammen) designation, where the higher priority substituents on the double bond carbons are positioned on the same side of the double bond plane [11] [14]. This geometric arrangement at the fourth carbon position introduces a bend in the acyl chain, creating a distinctive molecular shape that distinguishes it from the fully trans isomer [11] [14].

The cis double bond at position 4 creates specific conformational constraints that influence the molecule's three-dimensional structure [11] [13]. This configuration affects the compound's interaction with membrane-bound enzymes and transport proteins involved in mitochondrial fatty acid oxidation [4]. The combination of trans and cis configurations in the same molecule results in a unique structural motif that is specifically recognized by certain metabolic enzymes [4].

Isomeric Variations and Nomenclature

2-trans,4-cis-Decadienoylcarnitine represents one specific geometric isomer within a family of decadienoylcarnitine compounds that differ in their double bond configurations [18] [21]. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, incorporating both the geometric descriptors (E/Z) and the positional information of the double bonds [1] [3] [4].

The compound can be designated by multiple synonymous names, including (2E,4Z)-deca-2,4-dienoyl carnitine inner salt, (R)-3-(((2E,4Z)-deca-2,4-dienoyl)oxy)-4-(trimethylammonio)butanoate, and [R-(E,Z)]-3-carboxy-N,N,N-trimethyl-2-[(1-oxo-2,4-decadienyl)oxy]-1-propanaminium inner salt [3]. Each naming convention emphasizes different structural aspects while maintaining chemical accuracy [3].

Positional isomers of decadienoylcarnitine can theoretically exist with double bonds at different carbon positions along the ten-carbon chain [18] [21]. However, the 2,4-dienoyl configuration is metabolically significant as it represents an intermediate in the beta-oxidation pathway of polyunsaturated fatty acids [4]. Other potential isomeric forms include compounds with different double bond geometries, such as 2-cis,4-trans-decadienoylcarnitine or 2-cis,4-cis-decadienoylcarnitine [18].

Table 3: Structural Identifiers of 2-trans,4-cis-Decadienoylcarnitine

Identifier TypeValue
IUPAC Name(3R)-3-[(2E,4Z)-deca-2,4-dienoyloxy]-4-(trimethylazaniumyl)butanoate
Traditional Name(3R)-3-[(2E,4Z)-deca-2,4-dienoyloxy]-4-(trimethylammonio)butanoate
SMILESCCCCC\C=C/C=C/C(=O)OC@HCN+(C)C
InChIInChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m1/s1
InChI KeyURTBCBICNCMCPB-CWUOWYQYSA-N

Structural Relationship to Other Dienoylcarnitines

2-trans,4-cis-Decadienoylcarnitine belongs to the broader family of dienoylcarnitines, which are characterized by the presence of two double bonds in their acyl chains [18] [19] [21]. These compounds share structural similarities while differing in chain length, double bond positions, or geometric configurations [18] [19]. The relationship between different dienoylcarnitine species reflects their common metabolic origins and similar biological functions [18] [19].

Structurally related compounds include other medium-chain dienoylcarnitines such as octadienoylcarnitine (C8:2) and longer-chain variants like dodecadienoylcarnitine (C12:2) [19] [21]. These compounds exhibit similar molecular architectures with conjugated diene systems attached to the carnitine backbone [19]. The primary structural differences lie in the length of the aliphatic chain and the specific positioning of the double bonds [18] [19].

The saturated analog, decanoylcarnitine (C10:0), provides insight into the structural impact of unsaturation [5] [8] [16]. This compound shares the same chain length but lacks the double bonds, resulting in a molecular formula of C₁₇H₃₃NO₄ and a molecular weight of 315.4 g/mol [5] [8]. The presence of double bonds in 2-trans,4-cis-decadienoylcarnitine reduces the molecular weight by 4 daltons while introducing geometric constraints that affect molecular conformation [1] [5].

Table 4: Isomeric Variations and Related Dienoylcarnitines

Compound TypeCompound NameMolecular FormulaDifference
Saturated analogDecanoylcarnitine (C10:0)C₁₇H₃₃NO₄Saturated acyl chain (no double bonds)
Positional isomerOther decadienoylcarnitine isomersC₁₇H₂₉NO₄Different double bond positions
Geometric isomer2-cis,4-trans-DecadienoylcarnitineC₁₇H₂₉NO₄Different geometric configuration
Chain length variant (shorter)Octadienoylcarnitine (C8:2)C₁₅H₂₅NO₄Two fewer carbons in acyl chain
Chain length variant (longer)Dodecadienoylcarnitine (C12:2)C₁₉H₃₃NO₄Two additional carbons in acyl chain
Parent carnitineL-CarnitineC₇H₁₅NO₃No acyl group attached

The parent compound L-carnitine (C₇H₁₅NO₃) serves as the fundamental structural unit to which the decadienoyl group is attached [28]. L-carnitine contains the essential trimethylammonium and carboxylate functional groups that define the carnitine family, with a molecular weight of 161.2 g/mol [28]. The esterification of L-carnitine with (2E,4Z)-deca-2,4-dienoic acid creates the complete 2-trans,4-cis-decadienoylcarnitine structure [4].

Physical and Chemical Properties

2-trans,4-cis-Decadienoylcarnitine exhibits distinctive physical and chemical properties that reflect its zwitterionic nature and unsaturated acyl chain structure [4] [23]. The compound exists as a solid under standard conditions, with its physical state influenced by the presence of both hydrophilic and hydrophobic regions within the molecule [4] [23].

The compound demonstrates limited water solubility, with predicted values of approximately 1.84 × 10⁻⁴ g/L according to ALOGPS calculations [4]. This relatively low aqueous solubility reflects the substantial hydrophobic contribution of the ten-carbon unsaturated acyl chain [4] [23]. The LogP value of -1.00 indicates that the compound is more hydrophilic than typical fatty acids due to the presence of the charged carnitine moiety [4].

The polar surface area of 66.43 Ų reflects the contribution of the carboxylate, ester, and quaternary ammonium functional groups to the molecule's polarity [4]. This parameter influences the compound's membrane permeability and interaction with biological transport systems [4]. The molecule contains twelve rotatable bonds, providing considerable conformational flexibility that may be important for enzyme binding and membrane insertion [4].

Table 5: Physical and Chemical Properties of 2-trans,4-cis-Decadienoylcarnitine

PropertyValue
Physical StateSolid
Polar Surface Area (Ų)66.43
Rotatable Bond Count12
Hydrogen Bond Acceptor Count3
Hydrogen Bond Donor Count0
LogP (ALOGPS)-1.00
Water Solubility (ALOGPS)1.84 × 10⁻⁴ g/L
Physiological Charge0
Strongest Acidic pKa4.127
Strongest Basic pKa-6.827

The acid-base properties of 2-trans,4-cis-decadienoylcarnitine are characterized by a strongest acidic pKa of 4.127, attributed to the carboxylic acid group, and a strongest basic pKa of -6.827, reflecting the quaternary ammonium center [4]. At physiological pH, the compound exists as a zwitterion with the carboxylate group deprotonated and the trimethylammonium group maintaining its positive charge [4]. This zwitterionic character contributes to the compound's overall neutral physiological charge and influences its interaction with biological membranes and transport proteins [4].

The biosynthesis of 2-trans,4-cis-decadienoylcarnitine involves a sophisticated enzymatic network that orchestrates the formation of this specialized medium-chain acylcarnitine. The primary enzymatic pathway begins with carnitine palmitoyltransferase I (CPT1), which catalyzes the esterification of carnitine with deca-2,4-dienoic acid to form the decadienoylcarnitine compound [1]. This enzyme, located on the outer mitochondrial membrane, represents the rate-limiting step in fatty acid oxidation and serves as a critical regulatory point in cellular metabolism [2] [3].

The enzymatic synthesis mechanism operates through a sequential transfer system where carnitine octanoyltransferase also contributes to the formation process, particularly for medium-chain fatty acid substrates [1]. The reaction follows the general mechanism: Acyl-CoA + L-carnitine → Acylcarnitine + CoA, where the acyl group is transferred from coenzyme A to the hydroxyl group of carnitine [2] [4].

Acyl-CoA synthetase plays a preparatory role by activating free fatty acids to their corresponding acyl-CoA esters, making them suitable substrates for carnitine acyltransferases [5] [4]. This enzyme, found both in the cytosol and on the mitochondrial outer membrane, catalyzes the ATP-dependent formation of acyl-CoA from fatty acids, consuming ATP and producing AMP and pyrophosphate in the process [5].

The specificity of these enzymatic mechanisms varies considerably. CPT1 exhibits highest activity toward long-chain fatty acids (greater than 12 carbons), while carnitine octanoyltransferase demonstrates preference for medium-chain substrates (C6-C12) [2] [4]. The mammalian carnitine acyltransferase system shows higher affinity for acylcarnitines with longer carbon chains, which influences the formation kinetics of 2-trans,4-cis-decadienoylcarnitine [6].

Carnitine acetyltransferase (CAT), localized within the mitochondrial matrix, provides regulatory control through its ability to modulate the acetyl-CoA/CoA ratio [2] [4]. This enzyme can reversibly convert acetyl-CoA to acetylcarnitine, thereby influencing the overall acylcarnitine pool and potentially affecting the synthesis of longer-chain acylcarnitines.

Role in Beta-Oxidation of Unsaturated Fatty Acids

2-trans,4-cis-Decadienoylcarnitine plays a crucial role in the beta-oxidation pathway of unsaturated fatty acids, particularly those derived from linoleic acid metabolism [7] [8]. The compound serves as an intermediate in the specialized pathway required for oxidizing polyunsaturated fatty acids that contain double bonds in even-numbered positions [9] [10].

The beta-oxidation of unsaturated fatty acids requires auxiliary enzymes beyond the standard four-step cycle. When 2-trans,4-cis-decadienoylcarnitine is converted to its corresponding CoA ester by carnitine palmitoyltransferase II (CPT2), the resulting 2-trans,4-cis-decadienoyl-CoA cannot be directly processed by the standard beta-oxidation machinery [8] [11]. Instead, this substrate requires reduction by 2,4-dienoyl-CoA reductase, which catalyzes the NADPH-dependent conversion to 3-trans-decenoyl-CoA [12] [13].

The enzymatic mechanism involves a stepwise process where hydride transfer from NADPH occurs first, followed by protonation of an observable dienolate intermediate with an absorbance maximum at 286 nm [12] [13]. This reduction step is essential because the standard beta-oxidation enzymes, particularly enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, cannot efficiently process the 2,4-dienoyl configuration [8] [11].

Studies using purified enzymes demonstrate that 2-trans,4-cis-decadienoyl-CoA is an extremely poor substrate for the reconstituted beta-oxidation system from mitochondrial enzymes [11]. The kinetic evaluation indicates that direct beta-oxidation does not occur; instead, the substrate must first be reduced by the NADPH-dependent 2,4-dienoyl-CoA reductase prior to entering the standard beta-oxidation cycle [8] [11].

The mammalian 2,4-dienoyl-CoA reductase exhibits unique properties compared to bacterial counterparts. The bovine liver enzyme is a tetramer consisting of four identical subunits with a molecular weight of 124,000, while the bacterial enzyme from Escherichia coli is monomeric with a molecular weight of 70,000 [10]. Importantly, the mammalian enzyme is not a flavoprotein, unlike the bacterial version which contains flavin adenine dinucleotide [10].

Formation Pathways from Longer Chain Acylcarnitines

The formation of 2-trans,4-cis-decadienoylcarnitine from longer chain acylcarnitines occurs through progressive beta-oxidation cycles that systematically shorten the fatty acid chain while preserving the characteristic double bond configuration [14] [15]. This process represents a critical aspect of polyunsaturated fatty acid metabolism, particularly for linoleic acid derivatives [7] [8].

Linoleoylcarnitine (C18:2) serves as a primary precursor, undergoing four complete beta-oxidation cycles to yield 2-trans,4-cis-decadienoylcarnitine [8] [16]. Each cycle removes a two-carbon unit as acetyl-CoA, requiring the coordinated action of acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase [17] [18].

The pathway involves several intermediate acylcarnitines: hexadecadienoylcarnitine (C16:2) requires three beta-oxidation cycles, tetradecadienoylcarnitine (C14:2) requires two cycles, and dodecadienoylcarnitine (C12:2) requires only a single cycle to produce the target compound [15]. Each intermediate must be transported across the mitochondrial membrane via the carnitine shuttle system before undergoing further oxidation [19] [20].

Different acyl-CoA dehydrogenases participate depending on the chain length of the substrate. Very long-chain acyl-CoA dehydrogenase (VLCAD) acts on the longest substrates, long-chain acyl-CoA dehydrogenase processes intermediate-length substrates, and medium-chain acyl-CoA dehydrogenase handles the shorter precursors approaching the target chain length [17] [18].

The formation pathway requires careful coordination between multiple enzymatic steps. The presence of double bonds in even-numbered positions necessitates the involvement of auxiliary enzymes, particularly 2,4-dienoyl-CoA reductase, at specific points in the oxidation sequence [9] [21]. This ensures that the characteristic double bond pattern of 2-trans,4-cis-decadienoylcarnitine is preserved throughout the chain-shortening process.

Peroxisomal processing also contributes to the formation pathway, particularly for very long-chain precursors [22] [23]. The peroxisomal beta-oxidation system can partially oxidize longer chain acylcarnitines before transferring the shortened products to mitochondria for complete oxidation [24] [23]. This interorganellar cooperation is essential for efficient processing of diverse fatty acid substrates.

Peroxisomal vs. Mitochondrial Processing

The processing of 2-trans,4-cis-decadienoylcarnitine and its precursors involves distinct mechanisms in peroxisomes and mitochondria, each organelle contributing specialized functions to fatty acid metabolism [22] [23]. Understanding these differences is crucial for comprehending the complete metabolic fate of this compound.

Mitochondrial processing represents the primary site for complete oxidation of medium-chain acylcarnitines like 2-trans,4-cis-decadienoylcarnitine [17] [18]. The mitochondrial system utilizes acyl-CoA dehydrogenases as the first oxidative enzyme, which transfers electrons to the respiratory chain via flavin adenine dinucleotide (FAD), ultimately generating water and producing ATP through oxidative phosphorylation [17] [25].

The mitochondrial carnitine shuttle system, comprised of CPT1, carnitine-acylcarnitine translocase (CACT), and CPT2, efficiently transports acylcarnitines across the inner mitochondrial membrane [26] [19]. This system exhibits high affinity for medium and long-chain acylcarnitines, making it particularly effective for processing 2-trans,4-cis-decadienoylcarnitine [6] [20].

Peroxisomal processing differs fundamentally in its enzymatic machinery and metabolic outcomes [22] [27]. Peroxisomes utilize acyl-CoA oxidase as the first oxidative enzyme, which directly transfers electrons to molecular oxygen, producing hydrogen peroxide that is immediately decomposed by catalase [22] [27]. This process does not contribute directly to ATP synthesis but serves essential chain-shortening functions.

The peroxisomal beta-oxidation system consists of two distinct pathways: a classical pathway involving fatty acyl-CoA oxidase, L-bifunctional protein, and thiolase for straight-chain substrates, and a specialized pathway using branched-chain acyl-CoA oxidase, D-bifunctional protein, and sterol carrier protein X for branched substrates [22] [28].

Substrate specificity varies significantly between organelles. Mitochondria efficiently process short, medium, and long-chain fatty acids, while peroxisomes specialize in very long-chain fatty acids, branched-chain fatty acids, dicarboxylic acids, and bile acid intermediates [22] [29]. For 2-trans,4-cis-decadienoylcarnitine specifically, mitochondrial processing predominates due to its medium-chain length.

Transport mechanisms differ markedly between organelles. Peroxisomes utilize ATP-binding cassette (ABC) transporters, including ABCD1, ABCD2, and ABCD3, which can transport both acyl-CoA derivatives and, under certain conditions, acylcarnitines [24] [23]. Studies demonstrate that peroxisomes can oxidize medium and long-chain fatty acids through a pathway involving ABCD3 and the D-bifunctional protein HSD17B4 [24] [23].

Regulatory control operates through distinct mechanisms in each organelle. Mitochondrial fatty acid oxidation is acutely regulated by malonyl-CoA inhibition of CPT1, providing rapid metabolic switching between fed and fasted states [26] [3]. Peroxisomal fatty acid oxidation is primarily controlled at the transcriptional level through peroxisome proliferator-activated receptor alpha (PPARα), allowing adaptation to longer-term metabolic demands [22] [27].

Metabolic Regulation and Cellular Transport

The metabolic regulation of 2-trans,4-cis-decadienoylcarnitine involves complex cellular transport mechanisms and regulatory networks that control its synthesis, distribution, and utilization across different cellular compartments [19] [20]. These regulatory systems ensure proper coordination between fatty acid oxidation and cellular energy demands.

Cellular transport mechanisms for acylcarnitines operate through multiple systems with distinct substrate specificities and regulatory properties [19] [20]. The mitochondrial carnitine acyl-carnitine carrier (SLC25A20) represents the primary transport system for moving acylcarnitines across the inner mitochondrial membrane [6] [30]. This transporter exhibits higher affinity for longer-chain acylcarnitines, with 2-trans,4-cis-decadienoylcarnitine falling within its optimal substrate range [6].

The transport process follows an antiport mechanism where acylcarnitines enter the mitochondrial matrix in exchange for free carnitine moving in the opposite direction [19] [20]. This exchange maintains constant mitochondrial carnitine concentrations while allowing net import of fatty acid carbon for oxidation [6] [30]. The transport rate depends on the concentration gradient of substrates and the metabolic demand for fatty acid oxidation.

Plasma membrane transport of fatty acids and their derivatives involves multiple protein systems including CD36, fatty acid transport proteins (FATP1-6), and plasma membrane fatty acid-binding protein [31] [32]. These transporters can be acutely regulated through translocation from intracellular storage pools to the cell membrane, similar to glucose transporter regulation [31] [33].

Regulatory control mechanisms operate at multiple levels to coordinate acylcarnitine metabolism with cellular energy status [4] [34]. The primary control point is CPT1, which is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis [26] [3]. This reciprocal regulation ensures that fatty acid synthesis and oxidation do not occur simultaneously.

Hormonal regulation influences acylcarnitine metabolism through multiple pathways [4] [34]. Insulin stimulates fatty acid uptake and can promote acylcarnitine formation through activation of acetyl-CoA carboxylase, which produces malonyl-CoA [26]. Conversely, glucagon and epinephrine activate AMP-activated protein kinase, which phosphorylates and inactivates acetyl-CoA carboxylase, reducing malonyl-CoA levels and relieving CPT1 inhibition [26].

Tissue-specific regulation reflects the metabolic requirements of different organs [4] [34]. Heart and skeletal muscle express high levels of CPT1B and exhibit robust fatty acid oxidation capacity, while liver predominantly expresses CPT1A and plays a central role in ketone body production during prolonged fasting [35] [3].

Metabolic flexibility depends on the ability to rapidly switch between glucose and fatty acid oxidation based on substrate availability and energy demands [4]. Acylcarnitines, particularly acetylcarnitine, serve as important regulatory molecules that influence this metabolic switching by modulating the acetyl-CoA/CoA ratio [4] [36].

Pathological regulation occurs in various disease states where acylcarnitine metabolism becomes dysregulated [37] [38]. In 2,4-dienoyl-CoA reductase deficiency, accumulation of 2-trans,4-cis-decadienoylcarnitine in blood and tissues indicates impaired fatty acid oxidation [7] [37]. This accumulation serves as a biomarker for the disorder and reflects the critical role of the reductase enzyme in processing unsaturated fatty acid intermediates.

Role of 2,4-Dienoyl-CoA Reductase in Metabolism

2,4-Dienoyl-CoA reductase (DECR1) plays an indispensable role in the metabolism of 2-trans,4-cis-decadienoylcarnitine and represents a critical auxiliary enzyme in the beta-oxidation of unsaturated fatty acids [12] [13] [21]. This enzyme catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters to their corresponding 3-trans-enoyl-CoA products, enabling their integration into the standard beta-oxidation pathway.

Enzymatic mechanism and structure of DECR1 reveal sophisticated catalytic properties that distinguish it from other oxidoreductases [12] [13]. The enzyme from rat liver mitochondria catalyzes the reduction through a stepwise mechanism involving initial hydride transfer from NADPH followed by protonation of a dienolate intermediate [12]. This intermediate, observable through its characteristic absorbance maximum at 286 nm, represents a key catalytic state in the reduction process [12] [13].

Kinetic studies demonstrate that DECR1 binds both NADPH and dienoyl-CoA substrates through a sequential mechanism with random order of substrate addition [12] [13]. The enzyme exhibits large normal solvent isotope effects on both V/K and V for substrate reduction, indicating that proton transfer steps are rate-limiting for certain substrates [12]. The stability gained by conjugating aromatic rings to the diene system can reverse the rate-determining step, as evidenced by different isotope effect patterns with various substrates [12].

Substrate specificity of DECR1 encompasses various 2,4-dienoyl-CoA thioesters with particular efficiency toward medium-chain substrates like 2-trans,4-cis-decadienoyl-CoA [12] [10]. The enzyme demonstrates equal efficiency in reducing both 2-trans,4-cis-dienoyl-CoA and 2-trans,4-trans-dienoyl-CoA thioesters, which is unusual given the typical stereospecificity of most enzymes [21]. This broad substrate tolerance enables DECR1 to process various unsaturated fatty acid intermediates arising from different dietary sources.

Tissue distribution and cellular localization of DECR1 show predominantly mitochondrial expression with highest activities in metabolically active tissues [21] [39]. The mitochondrial isoform (mDECR) is a 124 kDa protein consisting of 335 amino acids and exists as a homotetramer under physiological conditions [21]. A peroxisomal isoform (pDECR, encoded by DECR2) also exists and participates in peroxisomal fatty acid oxidation, particularly for very long-chain substrates [39].

Metabolic integration of DECR1 activity coordinates with multiple aspects of cellular energy metabolism [9] [21]. The enzyme activity represents the rate-limiting step in the auxiliary pathway for unsaturated fatty acid oxidation, making it a critical control point for energy production from polyunsaturated fatty acids [21]. When DECR1 activity is insufficient, as occurs in genetic deficiency states, alternative metabolic pathways become activated, though these are generally less efficient [7] [37].

Clinical significance of DECR1 is dramatically illustrated by the rare genetic disorder 2,4-dienoyl-CoA reductase deficiency [7] [37] [40]. Patients with this condition accumulate 2-trans,4-cis-decadienoylcarnitine in blood and urine due to incomplete oxidation of linoleic acid [7]. The disorder presents with hyperlysinemia, hypocarnitinemia, and neurological symptoms including hypotonia and developmental delays [37] [40].

Regulatory mechanisms controlling DECR1 activity operate primarily at the transcriptional level, with enzyme expression responding to nutritional and hormonal signals that influence fatty acid metabolism [21]. The enzyme requires adequate NADPH availability, linking its activity to the cellular reducing equivalent status and the pentose phosphate pathway [12] [13].

Evolutionary considerations suggest that DECR1 represents an essential adaptation for organisms consuming diets rich in polyunsaturated fatty acids [9] [10]. The enzyme structure and mechanism are highly conserved across mammalian species, indicating strong selective pressure for maintaining efficient unsaturated fatty acid oxidation capacity [21].

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2-trans,4-cis-decadienoylcarnitine

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Last modified: 04-14-2024

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